N-benzyl-2-ethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-2-ethoxy-N-(pyridin-2-yl)benzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-ethoxy-N-(pyridin-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-ethoxybenzoyl chloride to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-ethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyl and ethoxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted products with new functional groups replacing the benzyl or ethoxy groups.
Scientific Research Applications
N-benzyl-2-eth
Properties
Molecular Formula |
C21H20N2O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-benzyl-2-ethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H20N2O2/c1-2-25-19-13-7-6-12-18(19)21(24)23(20-14-8-9-15-22-20)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3 |
InChI Key |
KAKOQEQUIPZRQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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